TrkA Enzymatic IC50: Example 60 vs. Example 30 in Omnia Kinase Assay
In the Omnia Kinase Assay, the target compound (Example 60) exhibits a TrkA IC50 of 4.20 nM, whereas the closely related 3-chloro analog (Example 30) demonstrates a TrkA IC50 of 1.90 nM—a 2.2-fold difference in potency arising solely from the chlorine-to-methyl substitution on the benzamide ring [1]. This quantitative divergence illustrates that the 3-methyl substituent is not trivially interchangeable with halogen isosteres; each substitution engenders a distinct TrkA affinity that must be matched to the intended pharmacological window.
| Evidence Dimension | TrkA enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.20 nM (Example 60, 3-methyl substituted) |
| Comparator Or Baseline | IC50 = 1.90 nM (Example 30, 3-chloro substituted) |
| Quantified Difference | 2.2-fold lower potency for the target compound relative to Example 30 |
| Conditions | Omnia Kinase Assay (Invitrogen Corp.); TrkA enzyme; pH 7.5 |
Why This Matters
Procurement decisions must account for the fact that a 2.2-fold IC50 shift can substantially alter the therapeutic index in vivo; selecting the wrong analog may lead to under-dosing or excessive off-target kinase engagement.
- [1] BindingDB Entry BDBM136643 (US10005783, Example 60). TrkA IC50 = 4.20 nM (Omnia Kinase Assay). View Source
